molecular formula C16H13NO2S2 B2655455 3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 810654-93-4

3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No. B2655455
M. Wt: 315.41
InChI Key: ZXVIXFANDHPSBL-WJDWOHSUSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Glucosinolate Hydrolysis Products

Glucosinolates, when hydrolyzed, yield various products including nitriles and thiocyanates, which have been explored for their potential use in organic synthesis and for their biological activities. Research has developed methods for the isolation and purification of these hydrolysis products from different plant sources, indicating the significance of sulfur-containing organic compounds in both synthetic and natural product chemistry (Vaughn & Berhow, 2004).

Coenzyme M Analogues

The synthesis and investigation of 2-(methylthio)ethanesulfonate analogues have shown their relevance in understanding the enzymatic systems of microorganisms, demonstrating the potential of methylthio and methylsulfonyl compounds in biochemical research (Gunsalus, Romesser, & Wolfe, 1978).

Enzymatic Resolution and Pharmaceutical Precursors

Enantiomerically pure phenylserines substituted with methylthio and methylsulfonyl groups have been prepared via enzymatic resolution. These compounds serve as precursors for antibiotics such as thiamphenicol and florfenicol, showcasing the application of sulfur-substituted compounds in the synthesis of biologically active molecules (Kaptein et al., 1998).

Inhibition Mechanism Studies

The study of (4-phenoxyphenylsulfonyl)methylthiirane and its analogues has provided insights into the inhibition mechanisms of matrix metalloproteinase 2 (MMP2), highlighting the role of sulfur-containing compounds in medicinal chemistry and enzyme inhibition research (Tao et al., 2010).

Organic Synthesis and Structural Studies

Research on the synthesis and structural analysis of methylthio- and methylsulfonylpolychlorobiphenyls explores the relationships between molecular structure and fragmentation patterns, emphasizing the relevance of these compounds in analytical and environmental chemistry (Bergman, Jansson, & Bamford, 1980).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-(4-methylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c1-20-14-9-7-13(8-10-14)11-16(12-17)21(18,19)15-5-3-2-4-6-15/h2-11H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVIXFANDHPSBL-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylthiophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

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